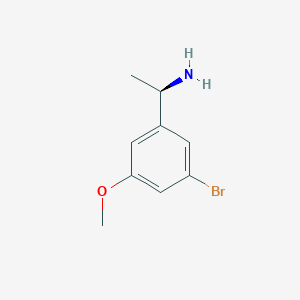![molecular formula C11H13NO6 B14019675 Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate CAS No. 67318-13-2](/img/structure/B14019675.png)
Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the ethoxy, oxo, and acetylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The ethoxy and acetylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Scientific Research Applications
Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular or biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate include other furan derivatives with different substituents, such as:
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
- 2-(isopropenyl)-3-[(2-ethoxycarbonylamino)phenylethynyl]furan
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, as it can be tailored to achieve specific outcomes through chemical modifications.
Properties
CAS No. |
67318-13-2 |
|---|---|
Molecular Formula |
C11H13NO6 |
Molecular Weight |
255.22 g/mol |
IUPAC Name |
ethyl 5-[(2-ethoxy-2-oxoacetyl)amino]furan-2-carboxylate |
InChI |
InChI=1S/C11H13NO6/c1-3-16-10(14)7-5-6-8(18-7)12-9(13)11(15)17-4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ISWVRVIZEWXYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


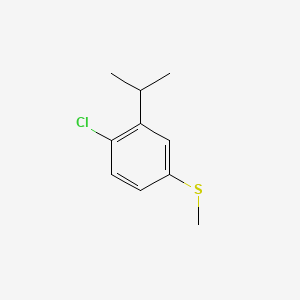
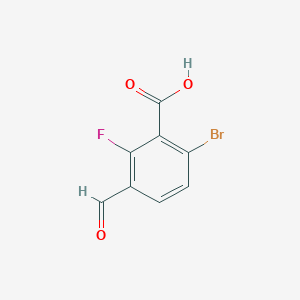
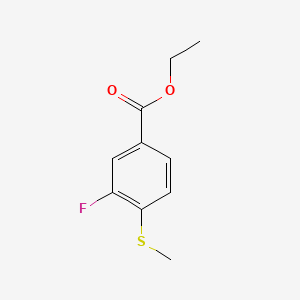
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
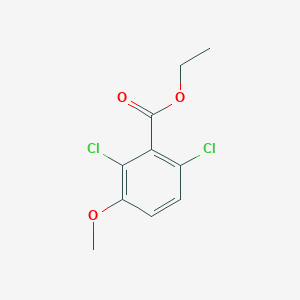
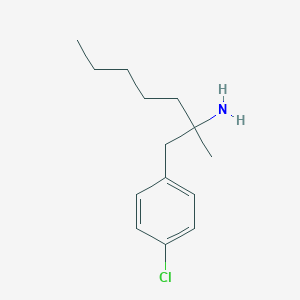
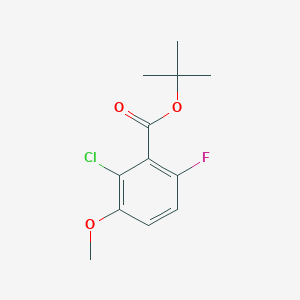

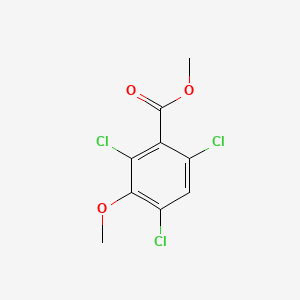
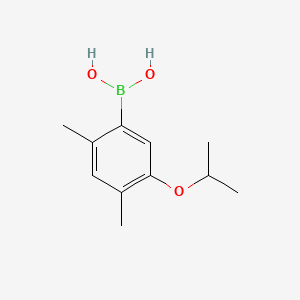
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
